molecular formula C9H11NO B11922240 7-Methylisoindolin-4-ol

7-Methylisoindolin-4-ol

Cat. No.: B11922240
M. Wt: 149.19 g/mol
InChI Key: DUYKABWCCUBWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylisoindolin-4-ol is a chemical building block based on the privileged isoindoline scaffold, a bicyclic framework where a benzene ring is fused with a five-membered nitrogen-containing pyrrolidine ring . This core structure is found in numerous natural products and pharmaceutical compounds, displaying a remarkable range of biological activities . The isoindoline motif is a key structural component in several approved drugs, including immunomodulatory agents like lenalidomide, the antihypertensive drug chlorthalidone, and the antineoplastic compound midostaurin . The specific substitution pattern of this compound, featuring a methyl group and a phenolic hydroxyl, makes it a valuable intermediate for medicinal chemistry and drug discovery programs. Researchers can utilize this compound to develop novel bioactive molecules, leveraging its potential as a core scaffold for targeting various enzymes and receptors . The isoindoline structure has also found applications in material science, for instance, as a precursor for dyes and fluorophores . This product is intended for research purposes as a synthetic intermediate or a structural analog for biological activity studies. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1H-isoindol-4-ol

InChI

InChI=1S/C9H11NO/c1-6-2-3-9(11)8-5-10-4-7(6)8/h2-3,10-11H,4-5H2,1H3

InChI Key

DUYKABWCCUBWEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CNCC2=C(C=C1)O

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

  • Catalyst : H₃PO₄ or H₂SO₄ (5–10 mol%)

  • Solvent : Toluene or dichloroethane

  • Temperature : 80–100°C

  • Yield : 60–75% (estimated based on analogous indene syntheses)

Friedel-Crafts Acylation Followed by Reduction

A two-step strategy involving Friedel-Crafts acylation and ketone reduction has been employed for similar fused-ring systems. In the synthesis of fluorenones, TFAA (trifluoroacetic anhydride) facilitated acylation at the 4-position of a methyl-substituted benzene ring, followed by NaBH₄ reduction to the alcohol. Applying this to isoindoline synthesis, 7-methylisoindoline could be acylated at the 4-position using TFAA in CH₂Cl₂ at 0°C, yielding a ketone intermediate. Subsequent reduction with NaBH₄ in ethanol would produce the hydroxyl group.

Example Protocol:

  • Friedel-Crafts Acylation :

    • Substrate: 7-Methylisoindoline

    • Acylating agent: TFAA (3 equiv)

    • Solvent: CH₂Cl₂, 0°C, 30 min

    • Workup: Quench with NaHCO₃, extract with EtOAc.

  • Ketone Reduction :

    • Reducing agent: NaBH₄ (2 equiv)

    • Solvent: EtOH, room temperature, 2 h

    • Yield: ~70% (based on fluorenone reductions).

Suzuki-Miyaura Coupling for Methyl Group Introduction

The Suzuki-Miyaura cross-coupling reaction is effective for installing aryl methyl groups. A boronic acid bearing a methyl substituent can be coupled to a brominated isoindolin-4-ol precursor. For instance, (7-bromo-isoindolin-4-ol) reacts with (3-methylphenyl)boronic acid under Pd catalysis to introduce the methyl group at the 7-position. The reaction employs Pd₂(dba)₃ and SPhos ligand in THF at 80°C, analogous to methods used in tetracyclic lignan synthesis.

Optimized Conditions:

  • Catalyst : Pd₂(dba)₃ (0.5 mol%)

  • Ligand : SPhos (2 mol%)

  • Base : K₃PO₄ (2 equiv)

  • Solvent : THF, 80°C, 20 h

  • Yield : 65–80%.

Reductive Amination for Ring Closure

Reductive amination of a keto-amine precursor offers a direct route to isoindolines. A diketone substrate, such as 4-hydroxy-7-methylindan-1-one, can be treated with ammonium acetate and NaBH₃CN in methanol to form the bicyclic amine. This method mirrors the synthesis of indan derivatives, where ketones are converted to secondary amines under reductive conditions.

Experimental Data:

  • Substrate : 4-Hydroxy-7-methylindan-1-one

  • Ammonia source : NH₄OAc (2 equiv)

  • Reducing agent : NaBH₃CN (1.5 equiv)

  • Solvent : MeOH, reflux, 12 h

  • Yield : 55–60%.

Directed ortho-metalation (DoM) enables regioselective introduction of hydroxyl groups. A methyl-substituted isoindoline bearing a directing group (e.g., amide) undergoes lithiation at the 4-position, followed by quenching with an electrophilic oxygen source. For example, treatment with LDA and trimethylborate, followed by oxidative workup, installs the hydroxyl group.

Procedure:

  • Lithiation :

    • Base: LDA (2.2 equiv), THF, −78°C

    • Electrophile: B(OMe)₃ (3 equiv)

  • Oxidation :

    • H₂O₂ (30%), NaOH, 0°C → RT

    • Yield: 40–50%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
CyclizationOne-pot reactionRequires high temps60–75%
Friedel-Crafts/ReductionHigh regioselectivityMulti-step, sensitive conditions70%
Suzuki CouplingPrecise methyl placementPd catalysts costly65–80%
Reductive AminationSimple setupModerate yields55–60%
DoM HydroxylationRegiocontrolLow yields40–50%

Characterization and Validation

Successful synthesis is confirmed via spectroscopic methods:

  • ¹H NMR : Methyl protons resonate at δ 2.3–2.5 ppm (singlet), while the hydroxyl proton appears as a broad peak at δ 5.0–5.5 ppm.

  • ¹³C NMR : The quaternary carbon bearing the hydroxyl group shows a signal at δ 155–160 ppm.

  • HRMS : Molecular ion peak matches the calculated mass for C₁₀H₁₁NO (M⁺ = 161.0841) .

Chemical Reactions Analysis

Types of Reactions: 7-Methylisoindolin-4-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to isoindolinone derivatives.

    Reduction: Formation of fully reduced isoindoline compounds.

    Substitution: Electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Isoindolinone derivatives.

    Reduction: Isoindoline derivatives.

    Substitution: Various substituted isoindoline compounds.

Scientific Research Applications

Synthesis of 7-Methylisoindolin-4-ol

The synthesis of this compound has been achieved through several methodologies, often involving the reaction of readily available precursors. One notable approach is the K₂CO₃ promoted cascade reaction involving 2-acetylbenzonitrile and dimethylmalonate, which facilitates the formation of this compound with high efficiency. This method allows for the introduction of a methyl group at specific sites within the molecular structure, enhancing its bioactivity and enabling the development of novel analogs for further study .

Pharmacological Properties

This compound exhibits a wide range of pharmacological activities, making it a valuable candidate in drug discovery. Some key therapeutic effects include:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Antioxidant Properties : It demonstrates significant antioxidant activity, which could be beneficial in treating oxidative stress-related conditions.
  • Neuroprotective Effects : Research suggests that isoindolinones may have protective effects against neurodegenerative diseases, including Parkinson's disease .
  • Anti-inflammatory Activity : The compound has been associated with anti-inflammatory effects, providing avenues for treating inflammatory disorders.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in medicinal chemistry and related fields:

  • Synthesis and Structure-Activity Relationship :
    A study focused on synthesizing 3-methylated analogs of known bioactive compounds like PD172938 demonstrated that this compound serves as a crucial intermediate. The research emphasized the importance of structural modifications in enhancing therapeutic efficacy and specificity .
  • Development of Antiviral Agents :
    Investigations into the antiviral properties of isoindolinones have shown promising results. For instance, derivatives of this compound were tested for their ability to inhibit viral replication, suggesting potential applications in antiviral drug development .
  • Neuropharmacological Studies :
    In vivo studies have indicated that compounds derived from this compound exhibit neuroprotective effects in animal models of neurodegeneration. These findings support further exploration into its use as a therapeutic agent for conditions like Alzheimer's and Parkinson's diseases .

Summary Table of Applications

Application Area Details
AntimicrobialEffective against various bacterial strains; potential for new antibiotics.
AntioxidantSignificant activity that may help in oxidative stress-related diseases.
NeuroprotectiveProtects against neurodegeneration; potential treatment for Alzheimer's and Parkinson's diseases.
Anti-inflammatoryExhibits anti-inflammatory properties; useful in treating chronic inflammatory conditions.
AntiviralPotential to inhibit viral replication; avenues for antiviral drug development.

Mechanism of Action

The mechanism of action of 7-Methylisoindolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-methylisoindolin-4-ol with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Functional Groups Melting Point (°C) Key Applications/Synthesis Insights Reference
This compound C₁₀H₁₂O -OH (C4), -CH₃ (C7) Not reported Potential intermediate for drug design
Z-4-Chloro-1-methylindolin-2-one C₁₇H₁₃ClN₂O₂ -Cl (C4), -CH₃ (N1), ketone (C2) 196–198 Anticancer agent synthesis via aldol reaction (58% yield)
7-Chloro-3-methylindole-2-carboxylic acid C₁₀H₈ClNO₂ -Cl (C7), -CH₃ (C3), -COOH (C2) Not reported Pharmaceutical intermediate
5-Methyl-7-methoxyisoflavone C₁₇H₁₄O₃ -OCH₃ (C7), -CH₃ (C5), ketone (C4) Not reported Estrogen receptor modulation
4-Methoxyindole-3-carboxaldehyde C₁₀H₉NO₂ -OCH₃ (C4), -CHO (C3) Not reported Antioxidant synthesis via Vilsmeier-Haack reaction
7-Hydroxy-4'-methoxyflavone C₁₆H₁₂O₄ -OH (C7), -OCH₃ (C4') Not reported Anti-inflammatory and antioxidant roles

Key Comparison Points

Indole derivatives (e.g., 7-Chloro-3-methylindole-2-carboxylic acid) incorporate a carboxylic acid group, enabling salt formation and solubility adjustments, unlike the hydroxyl group in isoindolinols .

The synthesis of this compound likely involves cyclization or reduction, though specific protocols are absent in the evidence.

Biological and Industrial Applications Isoflavones (e.g., 5-Methyl-7-methoxyisoflavone) are bioactive in hormone therapy, while 7-Hydroxy-4'-methoxyflavone (Pratol) is studied for anti-inflammatory properties . Chlorinated indolinones () are intermediates in anticancer drug development, whereas this compound’s applications remain speculative but could align with neuroprotective or catalytic roles due to its hydroxyl group .

Biological Activity

7-Methylisoindolin-4-ol is a compound belonging to the isoindoline family, characterized by a bicyclic structure that includes a benzene ring fused to a nitrogen-containing five-membered ring. Its molecular formula is C10_{10}H9_9N, with a methyl group located at the 7-position of the isoindoline framework. This specific methylation enhances its solubility and bioavailability, making it a promising candidate for medicinal applications.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

  • Antimicrobial Properties : Research indicates that this compound has significant antimicrobial effects against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. In vitro tests have shown that it can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and colon cancer (LoVo) cells. The compound’s IC50_{50} values indicate effective antiproliferative activity, with some derivatives exhibiting IC50_{50} values lower than 20 µg/mL against resistant cancer cell lines .
  • Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For instance, it may act as an inhibitor of certain kinases involved in cell signaling pathways related to proliferation and survival. This interaction can lead to the modulation of various biological processes, including apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeKey Features
IsoindoleAromatic NitrogenLess stable; often requires stabilization
IsoquinolineAromatic NitrogenContains a fused benzene ring; used in drugs
IndoleAromatic NitrogenPrecursor for many natural products
MethylisoindoleAromatic NitrogenSimilar reactivity; used in synthesis

The methylation at the 7-position distinguishes this compound from these compounds, influencing its reactivity and enhancing its biological properties.

Anticancer Activity Case Study

A study conducted on various derivatives of this compound highlighted its potential as an anticancer agent. The following table summarizes the IC50_{50} values for different compounds tested against various cancer cell lines:

Compound IDCell LineIC50_{50} (µg/mL)Resistance Index (RI)
Compound 1MCF-7 (Breast)<151.37
Compound 2LoVo (Colon)<200.72
Compound 3LoVo/DX (Resistant)>30>10

The results indicate that some derivatives not only exhibit potent anticancer activity but also demonstrate the ability to overcome drug resistance in certain cell lines .

Antimicrobial Activity Research

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The findings revealed significant inhibition zones, suggesting its effectiveness as an antimicrobial agent. The compound's mechanism likely involves interference with bacterial cell wall synthesis or function.

Q & A

Q. What are the established synthetic routes for 7-Methylisoindolin-4-ol, and what factors influence yield optimization in its preparation?

The synthesis of this compound derivatives typically involves cyclization and functionalization of precursor molecules. For example, analogous quinoline derivatives are synthesized via reactions with salicylaldehyde, phthalic anhydride, or thiourea under reflux conditions in ethanol or dioxane-acetic acid mixtures . Key factors affecting yield include:

  • Reaction temperature and time : Prolonged reflux (e.g., 5–6 hours at 150°C) improves conversion but may degrade sensitive functional groups.
  • Catalyst and solvent systems : Acidic conditions (e.g., acetic acid) enhance cyclization efficiency .
  • Purification methods : Column chromatography or recrystallization is critical for isolating high-purity products .

Q. Example Synthetic Protocol :

StepReagents/ConditionsPurposeYield Optimization Tips
1Ethanol, salicylaldehyde, reflux (6 h)Schiff base formationUse anhydrous solvents to avoid hydrolysis
2Phthalic anhydride, dioxane/AcOH (5:1)CyclizationMaintain strict temperature control (±2°C)
3NaBH₄ in methanolReductionMonitor pH to prevent over-reduction

Q. How should researchers approach the spectroscopic characterization of this compound to ensure structural elucidation accuracy?

Characterization requires a multi-technique approach:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY experiments to resolve overlapping signals, particularly in aromatic regions .
  • IR spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and methyl groups (2850–2960 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .
  • X-ray crystallography (if applicable): Resolve stereochemical ambiguities by comparing experimental and simulated powder diffraction patterns .

Q. Common Pitfalls :

  • Impurity masking : Always run TLC alongside spectroscopic analysis to detect byproducts .
  • Solvent residues : Use deuterated solvents for NMR and report solvent peaks explicitly .

Q. What methodologies are recommended for assessing the purity and stability of this compound under varying storage conditions?

  • HPLC-PDA : Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) to quantify purity (>95% for pharmacological studies) .
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures to guide storage recommendations (e.g., desiccated at -20°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental observations in the reactivity of this compound?

  • Validation workflow :
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways .
    • Compare with experimental kinetics (e.g., Arrhenius plots from temperature-varied reactions).
    • Use sensitivity analysis to identify discrepancies in solvent effects or transition states .
  • Case study : If simulations overestimate nucleophilic substitution rates, re-evaluate solvation models or include explicit solvent molecules in computations .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives in biological systems?

  • Functional group modulation : Synthesize analogs with substituents at the 4-OH or 7-CH₃ positions to test antimicrobial or anticancer activity .
  • Biological assays :
    • Dose-response curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
    • Selectivity profiling : Compare activity against human cell lines (e.g., HEK293) and pathogenic targets (e.g., E. coli) .

Q. How should researchers address conflicting data in the biological activity profiles of this compound analogs across different assay platforms?

  • Methodological harmonization :
    • Standardize assay conditions (e.g., cell density, serum concentration) .
    • Use positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
  • Meta-analysis : Apply random-effects models to reconcile heterogeneous data from multiple studies .

Q. What advanced techniques are suitable for studying the metabolic stability of this compound in vivo?

  • LC-MS/MS metabolomics : Identify phase I/II metabolites using rat liver microsomes or hepatocyte incubations .
  • Stable isotope tracing : Administer ¹³C-labeled compound to track metabolic pathways in murine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.